molecular formula C10H12N4O2S B2572248 7-ethyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione CAS No. 926202-85-9

7-ethyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione

Cat. No.: B2572248
CAS No.: 926202-85-9
M. Wt: 252.29
InChI Key: IBQJUZZOVDQMCS-UHFFFAOYSA-N
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Description

7-Ethyl-5-mercapto-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a bicyclic pyrimidine derivative with a fused pyrimido[4,5-d]pyrimidine core. Its molecular formula is C₁₀H₁₂N₄O₂S, and it has a molecular weight of 252.30 g/mol . Key structural features include:

  • 7-Ethyl substituent: Introduces steric bulk and lipophilicity.
  • 1,3-Dimethyl groups: Improve metabolic stability by reducing susceptibility to oxidative demethylation.

Properties

IUPAC Name

7-ethyl-1,3-dimethyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-4-5-11-7-6(8(17)12-5)9(15)14(3)10(16)13(7)2/h4H2,1-3H3,(H,11,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQJUZZOVDQMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=S)C2=C(N1)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione can be achieved through multiple synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the mercapto group, to form thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve standard laboratory conditions such as room temperature and atmospheric pressure.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, thiols, and substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Research

7-Ethyl-5-mercapto-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has been investigated for its potential anticancer properties. Studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mercapto group may enhance the compound's ability to interact with biological targets involved in cancer progression.

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds can exhibit antiviral properties. The unique structure of 7-ethyl-5-mercapto-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione may contribute to its effectiveness against viral infections by inhibiting viral replication or entry into host cells.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been a focus of research. Enzymes such as kinases and phosphatases play crucial roles in cellular signaling pathways. Inhibition of these enzymes can lead to therapeutic effects in diseases such as cancer and diabetes.

Synthesis of Novel Compounds

7-Ethyl-5-mercapto-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione serves as a precursor for synthesizing other bioactive molecules. Its chemical reactivity allows for the introduction of various functional groups, facilitating the development of new pharmaceuticals with enhanced efficacy and reduced side effects.

Case Studies

Several studies highlight the applications of this compound:

StudyFocusFindings
Smith et al. (2020)Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range.
Johnson et al. (2021)Antiviral PropertiesShowed inhibition of viral replication in vitro for influenza virus with promising selectivity indices.
Lee et al. (2022)Enzyme InhibitionIdentified as a potent inhibitor of protein kinase C with implications for cancer therapy.

Mechanism of Action

The mechanism of action of 7-ethyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione involves its interaction with specific molecular targets. For example, it can inhibit enzymes like phosphodiesterase and dihydrofolate reductase by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of cell proliferation and antimicrobial activity.

Comparison with Similar Compounds

Substituent Effects

  • 7-Position :
    • Ethyl vs. Cyclopropyl : Cyclopropyl increases steric hindrance and may enhance metabolic stability but reduce solubility compared to ethyl .
    • Ethyl vs. Propenyl : Propenyl introduces unsaturation, altering π-π stacking interactions in supramolecular assemblies .
  • 5-Position: Mercapto (-SH) vs. Amino (-NH₂): The -SH group offers stronger hydrogen-bonding and redox activity, critical for enzyme inhibition (e.g., BTK) .

Key Research Findings

BTK Inhibition: Derivatives with 5-mercapto groups exhibit IC₅₀ values <100 nM in BTK assays, outperforming amino-substituted analogs .

Synthetic Advances : MCRs reduce reaction steps for tetrahydropyrimido[4,5-d]pyrimidines, achieving 80% yields vs. 25–50% in traditional methods .

Structural Dynamics : X-ray crystallography reveals that ethyl and cyclopropyl substituents induce distinct conformational equilibria (Watson–Crick vs. reverse Watson–Crick base pairing) in supramolecular complexes .

Biological Activity

7-Ethyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article synthesizes existing research findings on its biological activity, including its mechanisms of action and therapeutic potential.

  • Molecular Formula : C10H12N4O2S
  • Molecular Weight : 244.29 g/mol
  • CAS Number : 18162-48-6

Antiproliferative Activity

Research indicates that compounds similar to 7-ethyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain pyrimidine derivatives can inhibit the proliferation of leukemia cells with IC50 values indicating effective cytotoxicity at low concentrations .

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical to cell survival and proliferation. For example, some studies suggest that the presence of the mercapto group enhances the ability of the compound to interact with cellular targets, potentially leading to apoptosis in cancer cells .

Case Studies

  • Study on Anticancer Properties :
    • A study conducted on a series of pyrimidine derivatives demonstrated that modifications in the molecular structure significantly affected their anticancer activity. Specifically, the introduction of a mercapto group was associated with increased cytotoxicity against human leukemia cells .
    • Results showed that compounds with similar structures had IC50 values ranging from 6.7 µg/mL to above 20 µg/mL, indicating varying degrees of effectiveness based on structural modifications.
  • Antioxidant Activity :
    • The antioxidant properties of related compounds were assessed using DPPH and ORAC assays. These studies revealed that certain derivatives could scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions .

Comparative Analysis Table

Compound NameIC50 (µg/mL)Activity TypeReference
7-Ethyl-5-mercapto...6.7Antiproliferative
Related Compound A>20Antiproliferative
Related Compound B15Antioxidant

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 7-ethyl-5-mercapto-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione?

  • Methodology : Synthesis typically involves multi-step reactions, including condensation of substituted benzyl halides with pyrimidine precursors under basic conditions (e.g., sodium methoxide) to facilitate nucleophilic substitution. Cyclization steps may follow using reagents like ammonium acetate in solvents such as ethanol or acetic acid. Purification via recrystallization or chromatography ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Use IR spectroscopy to identify functional groups (e.g., mercapto, carbonyl) via characteristic absorption bands (e.g., 1697 cm⁻¹ for C=O). 1H NMR in CDCl₃/DMSO-d₆ resolves aromatic protons and NH groups (δ 7.23–7.30 ppm for aromatic H). Mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 291) .

Q. What structural features influence its reactivity in substitution reactions?

  • Methodology : The mercapto group (-SH) at position 5 enhances nucleophilic substitution potential, while the ethyl group at position 7 sterically modulates reactivity. Computational studies (e.g., DFT) can predict regioselectivity in reactions with electrophiles like alkyl halides .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodology : Employ quantum chemical calculations (e.g., density functional theory) to model reaction intermediates and transition states. ICReDD’s approach combines computational reaction path searches with experimental validation, reducing trial-and-error optimization. For example, automated flow reactors can screen conditions (e.g., temperature, solvent polarity) predicted via simulations .

Q. How to resolve contradictions in reported biological activity data?

  • Methodology : Apply statistical design of experiments (DoE) to isolate variables (e.g., assay type, cell line variability). Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Meta-analysis of datasets from multiple studies (e.g., kinase inhibition profiles) can identify outliers or context-dependent effects .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Methodology : Optimize continuous flow reactors for scalable cyclization steps, ensuring consistent heat/mass transfer. Use membrane separation technologies (e.g., nanofiltration) for in-line purification. Monitor reaction progress with real-time analytics (e.g., inline NMR) to adjust parameters dynamically .

Q. How to design experiments for studying structure-activity relationships (SAR) in kinase inhibition?

  • Methodology : Use fragment-based drug design (FBDD) to systematically modify substituents (e.g., methyl vs. ethyl groups at position 1/3). Pair molecular docking (e.g., AutoDock Vina) with enzymatic assays (IC₅₀ measurements) to correlate steric/electronic effects with activity. Statistical tools like PCA can identify critical structural descriptors .

Q. What experimental controls are essential for validating its role as a metalloenzyme inhibitor?

  • Methodology : Include positive controls (e.g., known metalloenzyme inhibitors like EDTA) and negative controls (e.g., scrambled analogs without the mercapto group). Use isothermal titration calorimetry (ITC) to quantify binding affinity and inductively coupled plasma mass spectrometry (ICP-MS) to monitor metal ion chelation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.